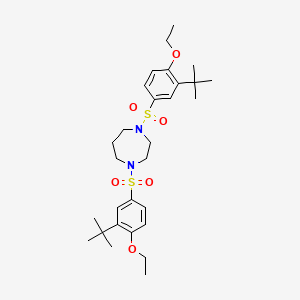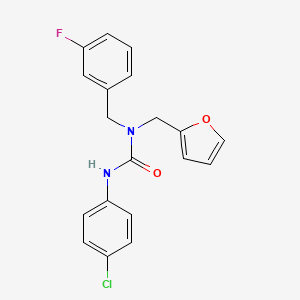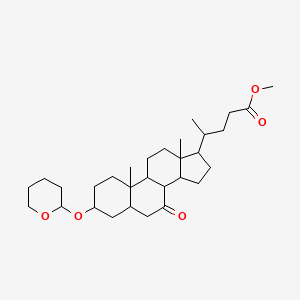
3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid, also known as 3alpha-Hydroxy-7-oxo-5beta-cholanic acid, is a derivative of lithocholic acid. This compound is a bile acid, which is a major component of mammalian bile. Bile acids are steroid carboxylic acids synthesized from cholesterol in liver tissue and play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Méthodes De Préparation
The synthesis of 3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid involves the oxidation of chenodeoxycholic acid using sodium hypochlorite. The reaction is carried out at a controlled temperature of -15°C, with acetic acid used to adjust the acidity and methanol as the solvent. The crude product is then converted into its barium salt, which is subsequently removed. Finally, the compound is recrystallized from methanol and water to obtain high-purity this compound .
Analyse Des Réactions Chimiques
3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bile acids and related compounds.
Biology: The compound is studied for its role in bile acid metabolism and its effects on liver function.
Medicine: It is used in the development of choleretic drugs, which stimulate the production and flow of bile.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in biochemical studies
Mécanisme D'action
The mechanism of action of 3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid involves its interaction with bile acid receptors, such as TGR5. By binding to these receptors, the compound can modulate bile acid synthesis and secretion. This regulation helps in maintaining cholesterol homeostasis and promoting the digestion and absorption of dietary fats .
Comparaison Avec Des Composés Similaires
3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid is similar to other bile acids, such as:
Lithocholic acid: A primary bile acid with a similar structure but lacking the keto group.
Chenodeoxycholic acid: Another primary bile acid that serves as a precursor in the synthesis of this compound.
Obeticholic acid: A synthetic derivative used in the treatment of primary biliary cirrhosis and nonalcoholic fatty liver disease.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biochemical properties and therapeutic potential .
Propriétés
Formule moléculaire |
C30H48O5 |
|---|---|
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
methyl 4-[10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C30H48O5/c1-19(8-11-26(32)33-4)22-9-10-23-28-24(13-15-30(22,23)3)29(2)14-12-21(17-20(29)18-25(28)31)35-27-7-5-6-16-34-27/h19-24,27-28H,5-18H2,1-4H3 |
Clé InChI |
CVPGTSZIDQGGGX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC5CCCCO5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)

![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)
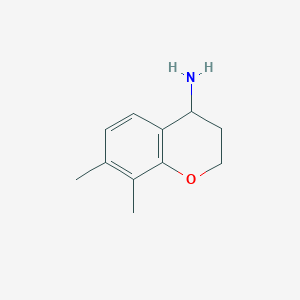
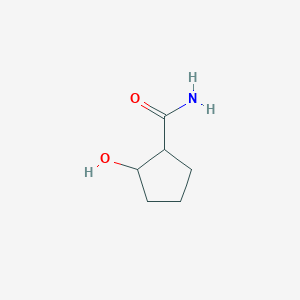
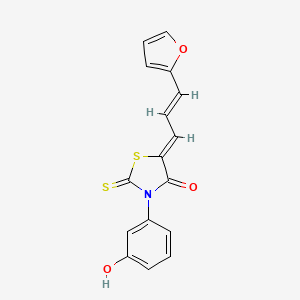
![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)
![8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12118610.png)

